molecular formula C31H39N3O4S2 B1668197 9-Benzyl-3-methylene-1,5-bis(p-tolylsulfonyl)-1,5,9-triazacyclododecane CAS No. 182316-44-5

9-Benzyl-3-methylene-1,5-bis(p-tolylsulfonyl)-1,5,9-triazacyclododecane

Cat. No. B1668197
M. Wt: 581.8 g/mol
InChI Key: SRJIECKMPIRMJJ-UHFFFAOYSA-N
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Description

The description of a compound typically includes its IUPAC name, common names, and structural formula. It may also include its role or uses in industry or research.



Synthesis Analysis

This involves detailing the methods used to synthesize the compound. It can include the starting materials, reagents, catalysts, and conditions such as temperature and pressure.



Molecular Structure Analysis

This involves examining the compound’s molecular structure, including its atomic arrangement and any functional groups. Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used.



Chemical Reactions Analysis

This involves studying the chemical reactions the compound undergoes. It includes the reactants, products, and conditions of the reaction. The compound’s reactivity and selectivity can also be discussed.



Physical And Chemical Properties Analysis

This involves detailing the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, stability, and reactivity.


Scientific Research Applications

Antiviral Applications

9-Benzyl-3-methylene-1,5-di-p-toluenesulfonyl-1,5,9-triazacyclododecane (CADA) has demonstrated significant antiviral properties, particularly against human immunodeficiency virus (HIV) and human herpesvirus 7. It works by selectively decreasing the expression of the CD4 glycoprotein, a primary receptor necessary for the entry of these viruses. The compound's antiviral potency is directly correlated with its ability to down-modulate the CD4 receptor (Vermeire et al., 2003).

Chemical Synthesis and Structural Analysis

Studies on the compound's derivatives have led to the synthesis of various structurally related molecules. For instance, reactions with different diethylenetriamine and Cs2CO3 yield compounds like 1-benzyl-4,7,10-tris(p-toluenesulfonyl)-1,4,7,10-tetraazacyclododecane. These compounds' NMR spectra and single-crystal X-ray structure analyses have been reported, contributing to the understanding of their chemical properties (Schumann et al., 2004).

Coordination Polymers and Molecular Structures

The compound also plays a role in the synthesis of coordination polymers and the study of molecular structures. For example, the compound has been used in studies examining the electronic structure and photophysical properties of various osmium(II) complexes, which are relevant in the development of organic light-emitting diodes (OLEDs) (Han et al., 2015).

Catalysis and Chemical Reactions

In catalysis, the compound's derivatives have been involved in various chemical reactions. For instance, its role in the preparation of bis(1-benzyl-3,5,7-triaza-1-azoniatricyclo[3.3.1.13,7] decane) peroxodisulfate and its application as a mild and efficient oxidizer in producing carbonyl compounds from hydroxyl compounds highlights its versatility in organic synthesis (Wu Minghu et al., 2000).

Safety And Hazards

This involves detailing the compound’s safety information and potential hazards, such as toxicity, flammability, and environmental impact.


Future Directions

This involves discussing potential future research directions or applications for the compound.


properties

IUPAC Name

9-benzyl-3-methylidene-1,5-bis-(4-methylphenyl)sulfonyl-1,5,9-triazacyclododecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H39N3O4S2/c1-26-11-15-30(16-12-26)39(35,36)33-21-7-19-32(25-29-9-5-4-6-10-29)20-8-22-34(24-28(3)23-33)40(37,38)31-17-13-27(2)14-18-31/h4-6,9-18H,3,7-8,19-25H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRJIECKMPIRMJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCCN(CCCN(CC(=C)C2)S(=O)(=O)C3=CC=C(C=C3)C)CC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H39N3O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

581.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-Benzyl-3-methylene-1,5-bis(p-tolylsulfonyl)-1,5,9-triazacyclododecane

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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